N-[(furan-2-yl)methyl]-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide
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Description
Scientific Research Applications
Chemistry and Pharmacology of Synthetic Opioids
A detailed review on the chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, developed at the Upjohn Company in the 1970s and 1980s, presents significant findings. The study tracks the emergence of these compounds as substances of abuse, emphasizing the impact of stereochemistry on their potency and the importance of early detection in toxicological samples (Sharma et al., 2018).
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on the degradation of acetaminophen by advanced oxidation processes (AOPs) highlights the generation of various by-products and their biotoxicity. This study provides insight into the environmental impact of pharmaceutical compounds and the effectiveness of AOPs in treating water contaminated with such substances (Qutob et al., 2022).
Photosensitive Protecting Groups in Synthetic Chemistry
The application of photosensitive protecting groups, such as 2-nitrobenzyl and 3-nitrophenyl groups, in synthetic chemistry shows promise for future developments. These groups enable controlled reactions in the synthesis of complex molecules, demonstrating the evolving landscape of chemical synthesis and its potential applications in developing new materials and drugs (Amit et al., 1974).
Nitrofurans in Pharmaceutical Applications
A review on the use of nitrofurans for external applications outlines the current research dedicated to developing drugs containing nitrofuran derivatives. This highlights the antimicrobial properties of nitrofurans and their significance in pharmaceutical applications, underscoring the ongoing research efforts to enhance their efficacy and develop new dosage forms (Beliatskaya et al., 2019).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(methylamino)-N-(4-methylphenyl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-14-5-8-16(9-6-14)22(13-17-4-3-11-27-17)20(24)15-7-10-18(21-2)19(12-15)23(25)26/h3-12,21H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFIHVXASOCULPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CO2)C(=O)C3=CC(=C(C=C3)NC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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